Chlorproethazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

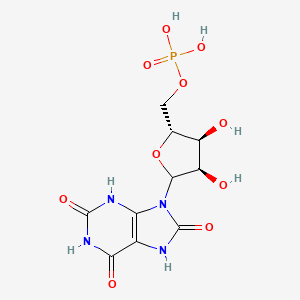

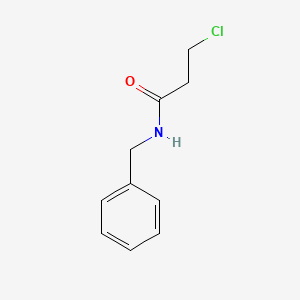

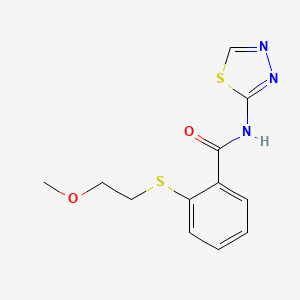

Clorproetazina, comercializada con el nombre de marca Neuriplege, es un fármaco perteneciente al grupo de las fenotiazinas. Se utiliza principalmente como relajante muscular o tranquilizante y se ha comercializado en Europa como una crema tópica para el tratamiento del dolor muscular . La fórmula química del compuesto es C19H23ClN2S, y tiene una masa molar de 346,92 g/mol .

Métodos De Preparación

La clorproetazina se puede sintetizar a partir de un derivado de difenilsulfuro. La ruta sintética general implica los siguientes pasos :

Alquilación: 2-(2-bromo-fenilsulfanyl)-5-cloro-anilina se alquila con 3-cloro-1-dietilaminopropano para formar un intermedio.

Cierre del anillo: El intermedio sufre desplazamiento aromático nucleofílico, lo que lleva a la formación de clorproetazina.

Condensación de Ullmann:

Análisis De Reacciones Químicas

La clorproetazina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar bajo condiciones específicas para formar sulfóxidos o sulfonas.

Reducción: El compuesto se puede reducir para formar aminas secundarias.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

La clorproetazina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los derivados de la fenotiazina.

Biología: El compuesto se estudia por sus efectos en los procesos celulares y su potencial como agente terapéutico.

Medicina: Se investiga la clorproetazina por sus propiedades relajantes musculares y tranquilizantes, así como por su posible uso en el tratamiento del dolor muscular y otras afecciones.

Industria: El compuesto se utiliza en la formulación de cremas tópicas y otros productos farmacéuticos

Mecanismo De Acción

El mecanismo de acción exacto de la clorproetazina no se comprende completamente. Se cree que ejerce sus efectos interactuando con varios objetivos moleculares y vías. La clorproetazina puede aumentar las actividades depresoras del sistema nervioso central de otros compuestos y disminuir las actividades estimulantes de ciertos agentes . Probablemente actúa sobre los receptores de dopamina, similar a otros derivados de la fenotiazina .

Comparación Con Compuestos Similares

La clorproetazina es similar a otros derivados de la fenotiazina, como la clorpromazina y la clorprotixeno. Tiene propiedades únicas que la distinguen de estos compuestos:

Clorpromazina: Utilizada principalmente como antipsicótico, la clorpromazina tiene un perfil terapéutico diferente al de la clorproetazina.

Clorprotixeno: Otro antipsicótico, la clorprotixeno tiene fuertes efectos de bloqueo sobre varios receptores, incluidos los receptores de dopamina y serotonina.

Estas similitudes y diferencias resaltan las aplicaciones y efectos únicos de la clorproetazina en comparación con otros derivados de la fenotiazina.

Propiedades

Número CAS |

84-01-5 |

|---|---|

Fórmula molecular |

C19H23ClN2S |

Peso molecular |

346.9 g/mol |

Nombre IUPAC |

3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine |

InChI |

InChI=1S/C19H23ClN2S/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |

Clave InChI |

DBOUGBAQLIXZLV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

SMILES canónico |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

| 84-01-5 | |

Números CAS relacionados |

4611-02-3 (mono-hydrochloride) |

Sinónimos |

3-chloro-10-(3-diethylaminopropyl)phenothiazine chlorproethazine chlorproethazine hydrochloride chlorproethazine monohydrochloride Neuriplège |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)

![3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1204810.png)

![4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1204811.png)

![[6-[[12-[3,4-Dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1204817.png)